マレ酸ベルナクリン

説明

Synthesis Analysis

Velnacrine maleate's synthesis involves complex chemical processes aiming at creating an effective cholinesterase inhibitor. The synthesis pathways are designed to enhance its bioavailability and minimize toxicity, making it a candidate for further pharmacological evaluation.

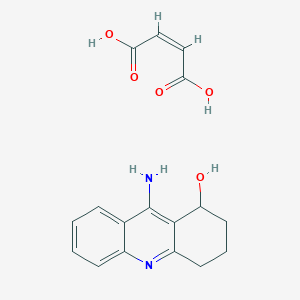

Molecular Structure Analysis

The molecular structure of Velnacrine maleate is characterized by its aminoacridine backbone, integral to its mechanism of action as a cholinesterase inhibitor. Studies involving X-ray powder diffraction have provided detailed insights into its crystalline structure, confirming the accuracy of its synthesized form in comparison to theoretical models (Bandoli, Nicolini, & Ongaro, 1991).

Chemical Reactions and Properties

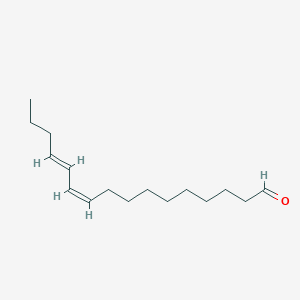

Velnacrine maleate undergoes various chemical reactions, particularly in metabolic pathways where it is extensively metabolized, leading to a range of metabolites. These reactions are crucial for understanding its pharmacokinetics and interactions with biological systems. Notably, hydroxylation of the tetrahydroaminoacridine ring is a major metabolic route, alongside other minor pathways yielding hydroxylated and dihydroxylated metabolites (Turcan et al., 1993).

科学的研究の応用

アルツハイマー病治療

マレ酸ベルナクリンは、強力なコリンエステラーゼ阻害剤(ChEI)であり、アルツハイマー病(AD)の治療薬として開発されています . これは、AD患者でしばしば障害を受けるコリン作動性機能を強化します .

学習と記憶機能の改善

げっ歯類における薬理学的試験では、ベルナクリンが学習と記憶機能を改善することが示されています . これにより、ADを超えた認知障害の潜在的な治療薬となります。

学習欠損の回復

ベルナクリンは、スコポラミンまたは基底核の大きな細胞核(NBM)の損傷によって引き起こされる学習欠損を回復することが示されています。これは、ラットでは、人間の基底核のメイネルト複合体の相当物です .

ヒトにおける薬物動態

ヒトにおける薬物動態試験では、ベルナクリンの血漿ピークレベルは、経口投与後1時間以内に到達し、薬物は約2〜3時間の半減期で急速に排泄されました . この急速な作用と排泄は、特定の治療状況で有益となる可能性があります。

血漿ピーク濃度の用量依存性増加

血漿ピーク濃度(Cmax)、血漿濃度時間曲線下面積(AUC)、および尿中排泄量の用量依存性増加が見られました<a aria-label="1: " data-citationid="11a8e8ed-bba3-70eb-1dec-0078a3ead96b-32" h="ID=SERP,5015.1" href="https://

作用機序

Target of Action

Velnacrine maleate is a potent cholinesterase inhibitor (ChEI) . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting cholinesterase, Velnacrine maleate increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .

Mode of Action

Velnacrine maleate interacts with its target, cholinesterase, by binding to the enzyme and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses across the synapses. This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Velnacrine maleate is the cholinergic pathway. By inhibiting cholinesterase, Velnacrine maleate prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter. This enhances the functioning of the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine maleate were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

The molecular effect of Velnacrine maleate is the inhibition of cholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of nerve impulses across the synapses. Clinically, this translates into improved learning and memory functions, and reversal of learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .

Action Environment

For instance, food may delay the time to peak concentration and reduce Cmax

特性

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

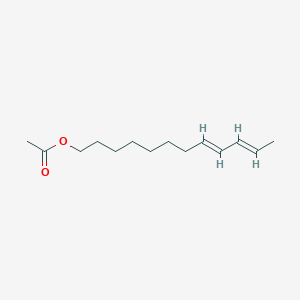

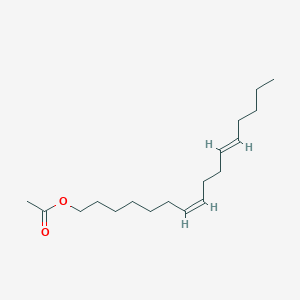

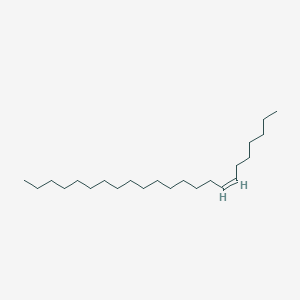

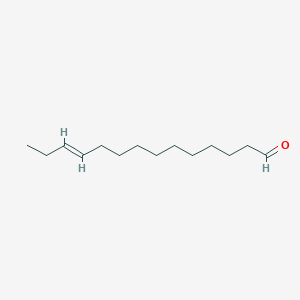

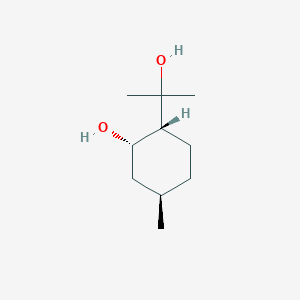

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

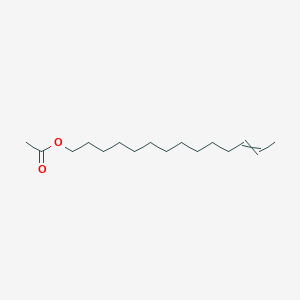

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)